![molecular formula C27H24N4O2S B2760460 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1053081-09-6](/img/structure/B2760460.png)
2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide” is a compound that falls under the category of quinazolines . It’s a useful research compound with a molecular formula of C29H34N6O5S2 and a molecular weight of 610.75.
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as the one , is a topic of significant interest due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its amphoteric nature, showing both acidic and basic properties . The first synthesis of imidazole was made by glyoxal and ammonia .
Molecular Structure Analysis
Imidazole, a core component of the compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole-containing compounds have been synthesized using various methods, including the condensation of 2-aminopyridines with α-bromoketones . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated that derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial properties. For instance, novel sulphonamide derivatives have displayed good antimicrobial activity, with specific compounds showing high activity towards certain strains (Asmaa M. Fahim & Eman H. I. Ismael, 2019). Another study involved the synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents, highlighting the importance of structural modification for enhancing biological activity (Bhushan A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).
Computational Studies and Molecular Docking
Theoretical investigations and molecular docking studies have provided insights into the reactivity and potential therapeutic applications of compounds with structures similar to the one . For example, a study on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking to evaluate the efficacy of synthesized compounds (Asmaa M. Fahim & Eman H. I. Ismael, 2021). This approach helps in understanding the interaction mechanisms at the molecular level and identifying promising candidates for further development.
Potential Therapeutic Applications
The scientific exploration of similar compounds has extended to potential therapeutic applications, including anticonvulsant, antihistaminic, and anticancer activities. Studies have synthesized and tested various derivatives for their biological activities, demonstrating the versatility of the quinazolinone scaffold in drug discovery. For instance, some derivatives have been found to possess significant anticancer activities, with detailed analysis on their synthesis, characterization, and in vitro evaluations (F. Hassanzadeh, H. Sadeghi-aliabadi, E. Jafari, A. Sharifzadeh, & N. Dana, 2019). These findings underscore the potential of such compounds in developing new therapeutic agents targeting various diseases.
Propiedades
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-17(2)18-12-14-20(15-13-18)28-23(32)16-34-27-29-22-11-7-6-10-21(22)25-30-24(26(33)31(25)27)19-8-4-3-5-9-19/h3-15,17,24H,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXLNVCBCNOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2760378.png)
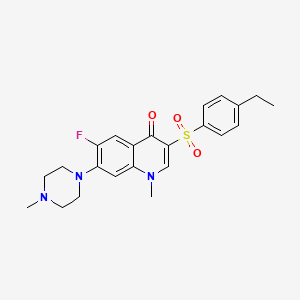
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)
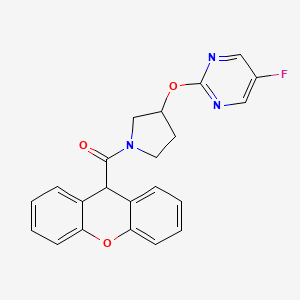
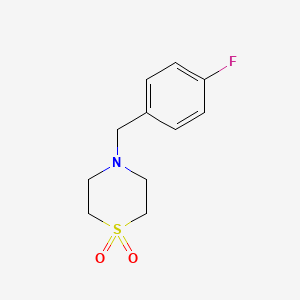
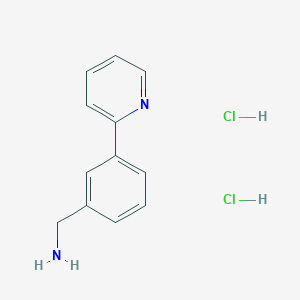
![10-ethoxy-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2760386.png)

![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)
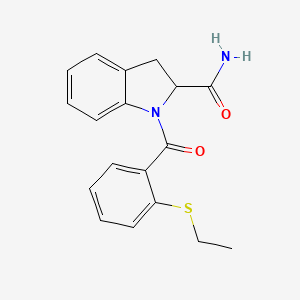


![5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride](/img/structure/B2760400.png)